Zinc thiocyanate

Catalog No.
S1904781
CAS No.
557-42-6
M.F
Zn(SCN)2
C2N2S2Zn
M. Wt
181.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc thiocyanate

CAS Number

557-42-6

Product Name

Zinc thiocyanate

IUPAC Name

zinc;dithiocyanate

Molecular Formula

Zn(SCN)2
C2N2S2Zn

Molecular Weight

181.5 g/mol

InChI

InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2

InChI Key

MLVWCBYTEFCFSG-UHFFFAOYSA-L

SMILES

C(#N)[S-].C(#N)[S-].[Zn+2]

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Zn+2]

Description

The exact mass of the compound Zinc thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Analytical Chemistry

  • Complexation Studies: Zinc thiocyanate forms complexes with various metal ions. By studying the formation and stability constants of these complexes, researchers can gain insights into the coordination chemistry of these metals. ]

Material Science

  • Crystal Growth: Zinc thiocyanate crystals can be grown in controlled laboratory environments. Studying their structural, optical, and thermal properties can provide valuable information for developing new materials with specific functionalities. Source: Study of optimum growth condition and characterization of zinc mercury thiocyanate (ZMTC) single crystals in silica gel | Request PDF - ResearchGate:

Spectroscopy

  • Raman Spectroscopy: Raman spectroscopy is a technique used to study the vibrational modes of molecules. Analyzing zinc thiocyanate solutions with Raman spectroscopy helps researchers understand the bonding interactions between the zinc and thiocyanate ions. Source: Raman spectrophotometric study of zinc thiocyanate solutions - AIP Publishing:

Zinc thiocyanate is an inorganic compound with the chemical formula Zn SCN 2\text{Zn SCN }_2. It appears as white, hygroscopic crystals that are slightly soluble in water and readily soluble in alcohol and ammonium hydroxide. This compound is known for its unique properties, including its ability to form coordination complexes and its applications in various fields such as analytical chemistry and materials science . The molecular weight of zinc thiocyanate is approximately 124.47 g/mol, and it has a CAS number of 557-42-6.

  • Formation Reaction: It can be synthesized by reacting ammonium thiocyanate with zinc hydroxide:
    Zn OH 2+2NH4SCNZn SCN 2+2NH3+2H2O\text{Zn OH }_2+2\text{NH}_4\text{SCN}\rightarrow \text{Zn SCN }_2+2\text{NH}_3+2\text{H}_2\text{O}
  • Oxidation: Zinc thiocyanate can undergo oxidation where the thiocyanate anion is oxidized to form thiocyanogen:
    2SCN(SCN)2+2e2\text{SCN}^-\rightarrow (\text{SCN})_2+2e^-
  • Complex Formation: It can form complexes with various ligands, which can be characterized using spectroscopic methods .

Zinc thiocyanate can be synthesized through several methods:

  • Direct Reaction: The most common method involves the direct reaction of zinc hydroxide with ammonium thiocyanate, as previously mentioned.
  • Complex Formation: Other synthesis routes include forming complexes with various ligands under controlled conditions, which can yield different structural forms of zinc thiocyanate .
  • Solvothermal Methods: Advanced techniques such as solvothermal synthesis have also been explored to create zinc thiocyanate-based materials with enhanced properties for specific applications .

Zinc thiocyanate has diverse applications across various fields:

  • Analytical Chemistry: Used as a reagent in qualitative analysis to detect metal ions.
  • Dyeing Industry: Acts as a swelling agent for cellulose esters and assists in dyeing processes.
  • Material Science: Employed in the development of fluorescent compounds and coordination complexes with unique luminescent properties .
  • Corrosion Inhibition: It is utilized in formulations aimed at preventing corrosion due to its protective properties when applied to metal surfaces .

Studies on the interactions of zinc thiocyanate with other compounds have revealed its ability to form stable complexes, which are crucial for various applications. For instance, it has been shown to interact effectively with transition metals, leading to the formation of coordination compounds that exhibit interesting optical and electronic properties . Moreover, research suggests that the stability and extractability of these complexes can vary significantly depending on environmental conditions such as pH and temperature.

Zinc thiocyanate shares similarities with other metal thiocyanates but exhibits unique characteristics that set it apart. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Potassium thiocyanateKSCNSoluble in water; used in analytical chemistry.
Sodium thiocyanateNaSCNCommonly used as a reagent; highly soluble in water.
Calcium thiocyanateCa(SCN)₂Forms stable complexes; used in agriculture.
Silver thiocyanateAgSCNKnown for its low solubility; used in photography.

Zinc thiocyanate is unique due to its dual role as both a reagent and a precursor for synthesizing more complex coordination compounds. Its ability to form diverse complexes makes it valuable in material science, particularly for developing luminescent materials .

Polymorphic Forms

Zinc thiocyanate exhibits remarkable structural diversity through polymorphism, with two well-documented crystalline forms displaying distinct structural and optical properties [1]. The β-polymorph of zinc thiocyanate represents the most thoroughly characterized form, crystallizing in the triclinic space group P1̅ [1]. This polymorph features a unique van der Waals layered structure that demonstrates structural analogy to silica bilayers, where zinc tetrahedra corner-share within layers to form honeycomb-like arrangements [1]. The remaining tetrahedral positions are utilized to connect two honeycomb layers into a characteristic bilayer structure.

In contrast, the α-polymorph of zinc thiocyanate remains structurally enigmatic, with its crystal structure yet to be determined despite being identified through distinct powder diffraction patterns [1]. The two polymorphs can be differentiated through their photoluminescence properties when doped with lead: α-zinc thiocyanate exhibits blue emission while β-zinc thiocyanate displays green emission. The formation conditions also differ significantly - β-zinc thiocyanate typically forms through evaporation of aqueous solutions, whereas α-zinc thiocyanate precipitates from supersaturated aqueous solutions upon cooling.

Propertyα-Zn(SCN)₂β-Zn(SCN)₂
Space GroupUnknownP1̅
Crystal SystemUnknownTriclinic
Formation MethodCooling supersaturated solutionsEvaporation of aqueous solutions
Photoluminescence (Pb-doped)Blue emissionGreen emission
Structural AnalogyUnknownSiO₂ bilayer
Characterization StatusPowder diffraction onlyComplete structure

The potential for additional polymorphic forms is suggested by the structural analogy to silica polymorphs, indicating that further polymorphism may be feasible in zinc thiocyanate systems [1]. This polymorphic behavior mirrors that observed in other metal thiocyanates, particularly the copper thiocyanate family, which exhibits three distinct polymorphs with different stacking sequences.

Coordination Geometry (ZnN₄ vs. ZnS₄)

The coordination geometry around zinc centers in thiocyanate complexes demonstrates remarkable flexibility, encompassing both hard nitrogen donor preference and soft sulfur coordination depending on the specific structural environment and co-ligands present [2] [1]. This adaptability reflects the ambidentate nature of the thiocyanate ligand and zinc's borderline hard-soft character.

ZnN₄ Tetrahedral Coordination represents the most prevalent coordination environment in zinc thiocyanate systems [3] [4] [5] [6]. In this arrangement, zinc centers are coordinated exclusively through the nitrogen termini of thiocyanate anions, typically resulting in discrete tetrahedral complexes. The zinc-nitrogen bond lengths in these systems range from 1.92 to 2.14 Å, with the angular distortion of the ZnN₄ tetrahedron showing N-Zn-N angles ranging from 104° to 124° [3] [4]. Representative examples include bis(isonicotinamide)bis(thiocyanato)zinc complexes, where the zinc cation is tetrahedrally coordinated by two terminal N-bonded thiocyanate anions and two pyridine nitrogen atoms from isonicotinamide ligands [3] [4].

ZnS₄ Tetrahedral Coordination occurs less frequently but represents a crucial structural feature in the β-polymorph of zinc thiocyanate [1]. In this coordination mode, zinc centers are surrounded by four sulfur atoms from thiocyanate ligands, with zinc-sulfur bond lengths typically ranging from 2.59 to 2.60 Å [1]. The ZnS₄ coordination geometry often adopts a more distorted tetrahedral arrangement compared to ZnN₄ systems due to the larger ionic radius of sulfur and the bent nature of metal-sulfur-carbon angles, which typically range from 90° to 110° [1] [2].

Mixed Coordination Environments represent an intermediate category where zinc centers simultaneously coordinate to both nitrogen and sulfur atoms of thiocyanate ligands [7] [8] [9]. These mixed systems include ZnN₂S₄ octahedral coordination, commonly observed in complexes with trithiocyanurate ligands, where zinc adopts octahedral geometry coordinated by four nitrogen atoms and two sulfur atoms [7] [8]. The zinc-nitrogen bond lengths in these octahedral systems range from 2.14 to 2.19 Å, while zinc-sulfur bonds extend from 2.59 to 2.60 Å [7] [8] [9].

Coordination TypeBond Lengths (Å)AnglesCommon Examples
ZnN₄ TetrahedralZn-N: 1.92-2.14N-Zn-N: 104-124°Discrete complexes with pyridine ligands
ZnS₄ TetrahedralZn-S: 2.59-2.60S-Zn-S: Variableβ-Zn(SCN)₂ polymorph
ZnN₂S₄ OctahedralZn-N: 2.14-2.19; Zn-S: 2.59-2.60VariableTrithiocyanurate complexes
ZnN₅ Trigonal BipyramidalVariableτ = 0.15-0.18Five-coordinate Schiff base complexes

The preference for ZnN₄ versus ZnS₄ coordination is influenced by several factors including the presence of co-ligands, solvent effects, and the overall structural requirements of the crystal lattice [2] [1]. In discrete molecular complexes with additional nitrogen donor ligands, ZnN₄ coordination predominates due to the harder nature of nitrogen donors being more compatible with zinc's borderline hard character [3] [4] [5]. Conversely, in extended framework structures like the β-polymorph, ZnS₄ coordination becomes viable as it facilitates the formation of the characteristic bilayer structure through appropriate geometric constraints [1].

Supramolecular Architecture

Hydrogen Bonding Networks

Hydrogen bonding interactions serve as the primary supramolecular organizing force in zinc thiocyanate structures, creating extensive three-dimensional networks that stabilize and extend the coordination frameworks beyond their primary covalent bonding patterns [10] [11] [12] [13]. These non-covalent interactions exhibit remarkable diversity in both geometry and strength, contributing significantly to the overall stability and functionality of the crystalline materials.

N-H···S Hydrogen Bonds represent the most prevalent and structurally significant interaction type in zinc thiocyanate systems [10] [11] [12]. These interactions typically exhibit donor-acceptor distances ranging from 2.7 to 2.8 Å, with hydrogen-sulfur distances of approximately 2.8 Å and N-H···S angles approaching linearity at 147-169° [10] [11]. The sulfur atoms of coordinated thiocyanate ligands function as excellent hydrogen bond acceptors due to their partial negative charge and lone pair availability, while amino groups, amide functionalities, and protonated nitrogen centers in co-ligands serve as effective donors [10] [12]. These interactions are particularly prominent in complexes containing pyrimidine derivatives, where they contribute to the formation of robust three-dimensional supramolecular networks [10].

C-H···S Hydrogen Bonds provide secondary stabilization through weaker but geometrically favorable interactions [10] [14] [12]. These interactions typically occur with donor-acceptor distances of 2.8 to 3.0 Å and contribute to layer connectivity and supramolecular assembly [14] [12]. While individually weaker than N-H···S interactions, the cumulative effect of multiple C-H···S contacts significantly influences crystal packing and stability [12]. The prevalence of these interactions is enhanced by the abundance of aromatic C-H donors in pyridine and imidazole-containing co-ligands commonly found in zinc thiocyanate systems [12].

N-H···O and C-H···O Interactions become prominent in systems containing co-ligands with oxygen-containing functionalities such as carbonyl groups, hydroxyl groups, or coordinated water molecules [15] [3] [4] [13]. These interactions exhibit donor-acceptor distances ranging from 2.4 to 2.9 Å for N-H···O contacts and 2.5 to 3.2 Å for C-H···O interactions [15] [3] [13]. The combination of these oxygen-directed hydrogen bonds with sulfur-directed interactions creates complex multi-directional hydrogen bonding networks that enhance structural stability [3] [4].

Advanced Hydrogen Bonding Motifs include base-pairing arrangements and ring motifs that demonstrate the sophisticated supramolecular organization possible in zinc thiocyanate systems [7] [9] [10]. For example, pyrimidine-containing complexes often exhibit R₂²(8) ring motifs through complementary N-H···N hydrogen bonds, creating base-pair-like structures reminiscent of nucleic acid interactions [10]. These organized hydrogen bonding patterns contribute to the formation of channels, layers, and other topologically interesting supramolecular architectures [7] [9].

Interaction TypeDistance Range (Å)Angle Range (°)Structural Role
N-H···S2.7-2.8147-169Primary 3D network formation
C-H···S2.8-3.0130-170Secondary layer connectivity
N-H···O2.4-2.9150-180Chain linking and stabilization
C-H···O2.5-3.2120-170Supramolecular assembly
N-H···N2.8-3.1160-180Base pairing and ring motifs

Thiocyanate Bridging Motifs

The bridging behavior of thiocyanate ligands in zinc coordination systems demonstrates exceptional versatility, spanning from simple terminal coordination to complex multidentate bridging modes that generate diverse supramolecular architectures [16] [1] [17] [9] [7]. The ambidentate nature of thiocyanate, combined with the different hardness characteristics of its nitrogen and sulfur termini, enables a rich variety of coordination modes that directly influence the dimensionality and topology of the resulting structures.

Terminal N-Bonded Coordination represents the predominant binding mode for thiocyanate in zinc systems, reflecting zinc's preference for hard nitrogen donors [3] [4] [5] [6]. In this mode, thiocyanate coordinates through its nitrogen terminus to a single zinc center, typically resulting in discrete molecular complexes with tetrahedral ZnN₄ coordination environments [3] [4]. The zinc-nitrogen-carbon angles in terminal coordination generally approach linearity (170-180°), optimizing orbital overlap and bond strength [3] [6]. This coordination mode is particularly favored in the presence of additional nitrogen donor co-ligands such as pyridines, imidazoles, or Schiff bases [5] [6] [12].

Chelating N,S-Bidentate Coordination occurs prominently in complexes containing trithiocyanurate ligands, where the thiocyanate functionality can simultaneously coordinate through both nitrogen and sulfur atoms to the same zinc center [7] [8] [9]. This chelating mode typically results in octahedral zinc coordination geometries with characteristic zinc-nitrogen bond lengths of 2.14-2.19 Å and zinc-sulfur distances of 2.59-2.60 Å [7] [8]. The chelating coordination creates five-membered metallacycles that contribute to enhanced complex stability through the chelate effect [9].

μ₂-Bridging (N,S) Coordination facilitates the formation of extended framework structures by connecting multiple zinc centers through single thiocyanate ligands [1] [17]. In this bridging mode, the nitrogen atom coordinates to one zinc center while the sulfur atom bonds to a different zinc center, creating linear or angular metal-thiocyanate-metal linkages [1] [17]. The zinc-nitrogen-carbon angles typically range from 160-180°, while zinc-sulfur-carbon angles adopt bent geometries of 95-110°, reflecting the different orbital preferences of the two termini [1] [2].

Complex Multidentate Bridging encompasses more sophisticated coordination modes where thiocyanate ligands adopt μ₁,₃-bridging patterns, simultaneously coordinating to three metal centers through different combinations of nitrogen and sulfur interactions [2] [16]. These complex bridging modes are particularly prevalent in mixed-metal frameworks and ternary thiocyanate systems, where the different hardness preferences of various metal centers can be simultaneously satisfied [2] [16].

Supramolecular Bridging Through Secondary Interactions extends beyond direct coordination to include hydrogen bonding and other weak interactions that effectively bridge discrete molecular units into extended supramolecular networks [17] [13] [12]. While thiocyanate ligands may adopt terminal coordination within individual molecules, hydrogen bonding between thiocyanate sulfur atoms and hydrogen bond donors in adjacent molecules creates supramolecular bridging that generates two- and three-dimensional networks [17] [12].

Bridging ModeZinc Centers ConnectedTypical GeometriesNetwork Dimensionality
Terminal N-bonded1Tetrahedral ZnN₄0D (discrete)
Chelating N,S1Octahedral ZnN₂S₄0D-1D
μ₂-Bridging (N,S)2Various1D-3D
μ₁,₃-Bridging3Complex2D-3D
SupramolecularMultiple (indirect)Various2D-3D

UNII

78202QE1K8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

557-42-6

General Manufacturing Information

Thiocyanic acid, zinc salt (2:1): INACTIVE

Dates

Last modified: 02-18-2024

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